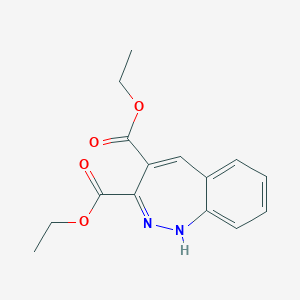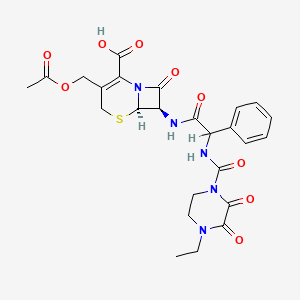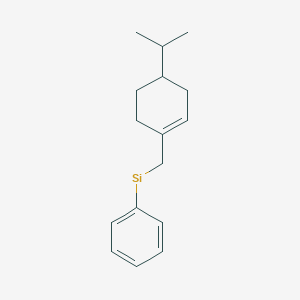
3-Hydroxy-4-(2-methoxyphenoxy)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-(2-methoxyphenoxy)butanenitrile is an organic compound with the molecular formula C11H13NO3 It is a nitrile derivative that features both hydroxyl and methoxyphenoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be prepared by dehydrating amides using phosphorus(V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to produce hydroxynitriles.
Industrial Production Methods
Industrial production methods for 3-Hydroxy-4-(2-methoxyphenoxy)butanenitrile are not well-documented in the literature. the general principles of nitrile synthesis, such as those mentioned above, can be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in 3-Hydroxy-4-(2-methoxyphenoxy)butanenitrile can undergo oxidation to form a carbonyl group.
Reduction: The nitrile group can be reduced to form primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxyphenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may have biological activity and can be studied for potential therapeutic effects.
Medicine: The compound can be explored for its pharmacological properties and potential use in drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4-(2-methoxyphenoxy)butanenitrile is not well-documented. its functional groups suggest potential interactions with various molecular targets:
Hydroxyl Group: Can form hydrogen bonds with biological molecules.
Nitrile Group: Can participate in nucleophilic addition reactions.
Methoxyphenoxy Group: Can interact with aromatic systems and participate in π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-4-methoxybutanenitrile: Similar structure but lacks the phenoxy group.
2-Hydroxy-4-(methylthio)butyronitrile: Contains a methylthio group instead of a methoxyphenoxy group.
3-Hydroxy-2-methylbutanenitrile: Similar structure but with a methyl group instead of a phenoxy group.
Uniqueness
3-Hydroxy-4-(2-methoxyphenoxy)butanenitrile is unique due to the presence of both hydroxyl and methoxyphenoxy groups, which can impart distinct chemical and biological properties compared to other nitriles.
Propiedades
Número CAS |
59961-96-5 |
|---|---|
Fórmula molecular |
C11H13NO3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
3-hydroxy-4-(2-methoxyphenoxy)butanenitrile |
InChI |
InChI=1S/C11H13NO3/c1-14-10-4-2-3-5-11(10)15-8-9(13)6-7-12/h2-5,9,13H,6,8H2,1H3 |
Clave InChI |
BYVACXUFNSGNGN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OCC(CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


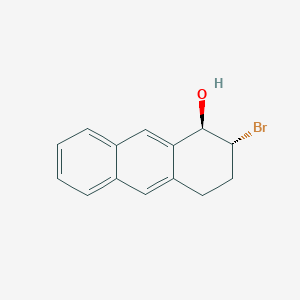

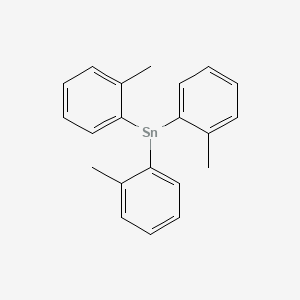
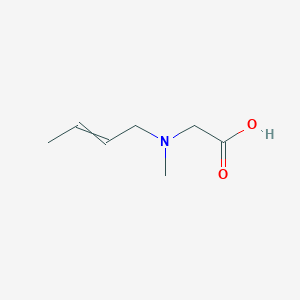
![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)


![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)
![4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14613575.png)

